
8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1-propyl-1,3,7-trihydropurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1-propyl-1,3,7-trihydropurine-2,6-dione, commonly known as Dipyridamole, is a medication that belongs to the class of antiplatelet drugs. It is used to prevent blood clots and reduce the risk of stroke and heart attack. Dipyridamole works by inhibiting the activity of platelets, which are blood cells that play a crucial role in the formation of blood clots. In addition to its therapeutic uses, Dipyridamole has also been studied for its potential application in scientific research.
Mécanisme D'action
Dipyridamole works by inhibiting the activity of platelets. It does this by blocking the uptake of adenosine, a molecule that plays a role in platelet activation. By inhibiting the uptake of adenosine, Dipyridamole reduces the activation of platelets and prevents the formation of blood clots.
Biochemical and Physiological Effects:
Dipyridamole has several biochemical and physiological effects. It increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in platelets, which reduces their activation. Dipyridamole also increases the release of prostacyclin, a molecule that inhibits platelet aggregation and promotes vasodilation. Additionally, Dipyridamole has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Dipyridamole has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, Dipyridamole has some limitations. It has a short half-life and may require frequent dosing in experiments. Additionally, Dipyridamole may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on Dipyridamole. One area of interest is its potential use in combination with other antiplatelet drugs to improve their efficacy. Another area of research is the development of more potent and selective inhibitors of platelet function. Additionally, Dipyridamole may have applications in the treatment of other conditions, such as cancer and neurodegenerative diseases. Further research is needed to explore these potential uses of Dipyridamole.
Conclusion:
Dipyridamole is a medication that has been studied for its potential application in scientific research. It works by inhibiting the activity of platelets and has several biochemical and physiological effects. Dipyridamole has advantages and limitations for lab experiments and has several potential future directions for research. Further studies are needed to fully understand the potential applications of Dipyridamole in scientific research.
Méthodes De Synthèse
Dipyridamole can be synthesized by several methods, including the reaction of 2,6-dioxo-3,7-dimethyl-1-propyl-1,2,3,6-tetrahydropurine with 3,5-diethylpyrazole in the presence of a base. Another method involves the reaction of 2,6-dioxo-3,7-dimethyl-1-propyl-1,2,3,6-tetrahydropurine with 3,5-diethylpyrazole-1-carboxylic acid in the presence of a coupling agent.
Applications De Recherche Scientifique
Dipyridamole has been studied for its potential application in scientific research. One of the primary areas of research is its use as a tool for studying platelet function. Dipyridamole has been used to investigate the role of platelets in thrombosis, a condition in which blood clots form in blood vessels and can cause serious health problems.
Propriétés
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-3,7-dimethyl-1-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-6-9-22-15(24)13-14(21(5)17(22)25)18-16(20(13)4)23-12(8-3)10-11(7-2)19-23/h10H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDHBEDCHHRMRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2C)N3C(=CC(=N3)CC)CC)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Diethylpyrazol-1-yl)-3,7-dimethyl-1-propylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2837006.png)
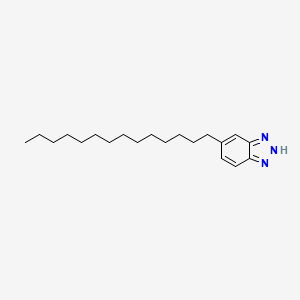
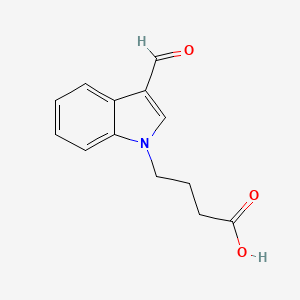
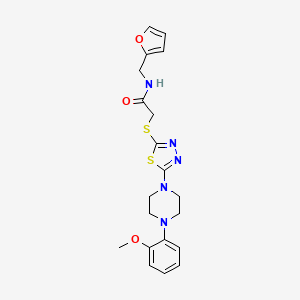
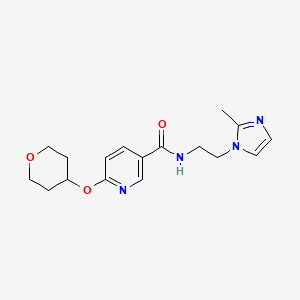
![N-[2-(4-chlorophenyl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837015.png)
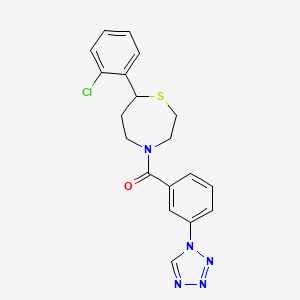
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2837019.png)
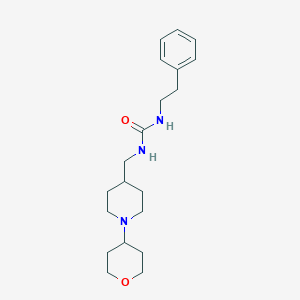
![2-(methylsulfanyl)-N-{3-[2-(methylsulfanyl)pyridine-3-amido]phenyl}-N-propylpyridine-3-carboxamide](/img/structure/B2837022.png)

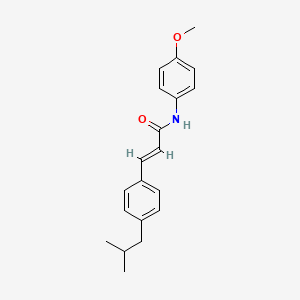
![N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2837025.png)